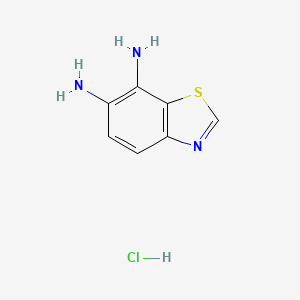

1,3-Benzothiazole-6,7-diamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3-Benzothiazole-6,7-diamine hydrochloride is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, organic synthesis, and material science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzothiazole-6,7-diamine hydrochloride can be achieved through various synthetic pathways. One common method involves the reaction of 2-aminothiophenol with aromatic aldehydes in the presence of an oxidizing agent. This reaction typically occurs in a solvent such as dimethyl sulfoxide (DMSO) or ethanol and is often catalyzed by iodine or other catalysts .

Another method involves the use of microwave irradiation to accelerate the condensation of 2-aminothiophenol and aromatic aldehydes in an ionic liquid medium. This method is efficient and provides high yields of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

1,3-Benzothiazole-6,7-diamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amines or thiols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Applications De Recherche Scientifique

Therapeutic Applications

-

Neurodegenerative Diseases :

- Recent studies have highlighted the potential of 1,3-benzothiazole derivatives in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. For instance, compounds derived from this structure have shown the ability to inhibit monoamine oxidase B and cholinesterase, which are crucial in managing symptoms associated with these conditions .

- A specific derivative demonstrated significant activity in reducing oxidative stress and restoring mitochondrial function in models of neurodegeneration .

-

Antitubercular Activity :

- Research indicates that benzothiazole derivatives exhibit promising antitubercular properties. New compounds synthesized from 1,3-benzothiazole-6,7-diamine hydrochloride have shown better inhibition against Mycobacterium tuberculosis compared to standard treatments .

- The mechanism of action involves the inhibition of specific bacterial enzymes, making these derivatives potential candidates for new tuberculosis therapies .

- Antidepressant Properties :

- Anticancer Activity :

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of a series of benzothiazole derivatives on cellular models of Alzheimer's disease. The results indicated that certain derivatives significantly reduced oxidative stress markers and improved cell viability compared to untreated controls .

Case Study 2: Antitubercular Efficacy

In vitro testing of newly synthesized benzothiazole derivatives revealed that specific compounds exhibited minimum inhibitory concentrations (MIC) lower than those of established antitubercular drugs like isoniazid. These findings suggest a potential for developing new therapies for tuberculosis resistant strains .

Mécanisme D'action

The mechanism of action of 1,3-Benzothiazole-6,7-diamine hydrochloride involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In anticancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .

Comparaison Avec Des Composés Similaires

1,3-Benzothiazole-6,7-diamine hydrochloride can be compared with other benzothiazole derivatives, such as:

2-Amino-6-thiocyanatobenzothiazole: Known for its antimicrobial properties.

2-Arylbenzothiazoles: Widely studied for their anticancer and anti-inflammatory activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties compared to other benzothiazole derivatives.

Activité Biologique

1,3-Benzothiazole-6,7-diamine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antitumor, antimicrobial, and anti-inflammatory activities, supported by data from various studies.

Chemical Structure and Properties

This compound (CAS No. 2193064-32-1) is characterized by a benzothiazole ring fused with two amine groups. The presence of these functional groups contributes to its reactivity and biological activity.

Antitumor Activity

Numerous studies have highlighted the antitumor potential of benzothiazole derivatives, including this compound. For instance:

- Cell Proliferation Inhibition : A study evaluated several benzothiazole derivatives for their ability to inhibit cell proliferation in various cancer cell lines. The results indicated that compounds with the benzothiazole scaffold exhibited IC50 values ranging from 6.26 μM to over 20 μM in both two-dimensional (2D) and three-dimensional (3D) culture assays. Specifically, the compound demonstrated significant antiproliferative activity against lung cancer cell lines (A549 and HCC827) .

- Mechanism of Action : The mechanism through which these compounds exert their effects often involves interaction with specific molecular targets such as DNA or critical enzymes involved in cell cycle regulation. This interaction can lead to apoptosis in cancer cells, making them promising candidates for further development as anticancer agents .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated:

- In Vitro Studies : In studies assessing antibacterial activity against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli, benzothiazole derivatives demonstrated effective inhibition at varying concentrations. The minimum inhibitory concentrations (MIC) were determined using broth microdilution methods .

- Eukaryotic Model Testing : Additionally, the compound was tested against Saccharomyces cerevisiae, showing potential as an antifungal agent as well .

Anti-inflammatory Activity

The anti-inflammatory effects of benzothiazole derivatives have been documented as well:

- Inhibition of COX Enzymes : One derivative exhibited significant inhibition of cyclooxygenase-2 (COX-2), a crucial enzyme in the inflammatory pathway. This was evidenced by a percentage inhibition of 57.35% when administered intraperitoneally in animal models, surpassing the effects of standard anti-inflammatory drugs like indomethacin .

Summary of Biological Activities

| Biological Activity | Target Organisms/Cells | IC50/MIC Values | Mechanism |

|---|---|---|---|

| Antitumor | A549, HCC827 | 6.26 - 20 μM | Apoptosis via DNA interaction |

| Antimicrobial | E. coli, S. aureus | Varies | Cell wall synthesis inhibition |

| Anti-inflammatory | COX-2 | 57.35% inhibition | COX-2 inhibition |

Case Studies and Research Findings

Recent research has focused on synthesizing new derivatives based on the benzothiazole scaffold to enhance biological activity:

- Synthesis and Evaluation : A study synthesized novel derivatives and evaluated their antiproliferative activities across multiple tumor cell lines using MTT assays. The results indicated varying degrees of efficacy based on structural modifications .

- Comparative Analysis : Comparative studies between different benzothiazole derivatives revealed that modifications at the amine positions significantly influenced both antimicrobial and anticancer activities, suggesting that structural optimization is key for enhancing therapeutic efficacy .

Propriétés

IUPAC Name |

1,3-benzothiazole-6,7-diamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3S.ClH/c8-4-1-2-5-7(6(4)9)11-3-10-5;/h1-3H,8-9H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOCBOMFXADQNMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1N)N)SC=N2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.